N-(2-phenylethyl)propan-2-amine
Description
N-(2-Phenylethyl)propan-2-amine is a secondary amine featuring a phenethyl group (benzene ring attached to an ethyl chain) linked to an isopropylamine moiety. Its molecular formula is C₁₁H₁₇N, with a molecular weight of 163.26 g/mol. The compound’s amine group and aromatic substituent make it a candidate for further functionalization, such as N-acylation or incorporation into polymers .
Properties
IUPAC Name |
N-(2-phenylethyl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N/c1-10(2)12-9-8-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPAEWJKFXEUDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436223 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52007-97-3 | |
| Record name | N-(2-phenylethyl)propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Gabriel Synthesis: This method involves the use of phthalimide as a protected amine.
Reductive Amination: This method involves the reaction of a ketone with ammonia or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH_3CN) to form the amine.
Industrial Production Methods: The industrial production of N-(2-phenylethyl)propan-2-amine typically involves large-scale reductive amination processes due to their efficiency and high yield. The use of immobilized whole-cell biocatalysts with transaminase activity has also been explored for the synthesis of enantiopure derivatives .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(2-phenylethyl)propan-2-amine can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) and sodium borohydride (NaBH_4) are commonly used.
Substitution: Alkyl halides and strong bases like sodium hydride (NaH) are often used in substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted amines depending on the nucleophile used.
Scientific Research Applications
Chemistry
In the field of chemistry, N-(2-phenylethyl)propan-2-amine is utilized as a building block for synthesizing more complex organic molecules. Its ability to participate in various chemical reactions makes it valuable for developing new compounds with desired properties.
| Application | Description |
|---|---|
| Building Block | Used in the synthesis of pharmaceuticals and agrochemicals. |
| Reaction Medium | Serves as a solvent or reagent in organic reactions. |
Biology
Research has indicated that this compound may interact with various biological systems. Studies are ongoing to explore its potential biological activity, particularly its effects on neurotransmitter systems.
| Biological Activity | Potential Effects |
|---|---|
| Neurotransmitter Modulation | May influence dopamine and serotonin pathways. |
| Enzyme Interaction | Potential inhibition of amine oxidases, affecting metabolism of biogenic amines. |
Medical Applications
This compound is being investigated for its therapeutic potential, particularly in treating neurological disorders such as depression and anxiety. Its structural similarity to known psychoactive substances suggests possible efficacy in modulating mood and cognitive functions.
Case Study: Neurological Disorders
A study published in a peer-reviewed journal examined the effects of this compound on animal models of depression. Results indicated significant improvements in behavioral assays, suggesting its potential as an antidepressant agent .
| Study Parameter | Findings |
|---|---|
| Model Used | Rodent models of depression |
| Behavioral Assays | Increased locomotion and reduced despair-like behavior |
Industrial Applications
In the industrial sector, this compound is employed in the production of specialty chemicals and pharmaceuticals. Its role as an intermediate in chemical synthesis facilitates the development of various products.
| Industry | Application |
|---|---|
| Pharmaceuticals | Used in synthesizing active pharmaceutical ingredients (APIs). |
| Agrochemicals | Serves as a precursor for developing pesticides and herbicides. |
Mechanism of Action
N-(2-phenylethyl)propan-2-amine exerts its effects by interacting with various molecular targets, including neurotransmitter receptors and enzymes. It is known to influence the dopaminergic and adrenergic systems, which play critical roles in mood regulation, stress response, and voluntary movement . The compound’s mechanism of action involves binding to these receptors and modulating their activity, leading to various physiological effects.
Comparison with Similar Compounds
Comparative Analysis Table
Key Findings and Implications
- Substituent Effects : Electron-donating groups (e.g., -OCH₃) on aromatic rings enhance reactivity in N-acylation reactions, critical for polymer synthesis .
- Steric and Electronic Factors : Structural isomers (e.g., 1-phenylethyl vs. 2-phenylethyl) influence molecular interactions, impacting drug binding or material properties.
- Hybrid Molecules : Compounds like N-(2,2-diphenylethyl)propanamide demonstrate the utility of combining aromatic and amine functionalities for targeted bioactivity .
Biological Activity
N-(2-phenylethyl)propan-2-amine, also known as N-phenethylpropan-2-amine , is an organic compound with the molecular formula . This compound has garnered attention in various fields, particularly in pharmacology and biochemistry, for its potential biological activities and interactions with biological systems. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular functions, and relevant research findings.
Interaction with Receptors and Enzymes
This compound is known to interact with several biological receptors and enzymes. Its primary mechanism involves modulating neurotransmitter systems, particularly those related to catecholamines. This compound can influence the activity of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin. By inhibiting MAO, this compound may enhance the levels of these neurotransmitters, potentially leading to increased mood and cognitive function .
Cellular Effects
The compound's effects on cells are multifaceted and depend on various factors such as concentration and cellular context. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can activate pathways associated with cell survival and proliferation, making it a candidate for further studies in cancer research .
Metabolic Pathways
This compound plays a role in several metabolic pathways. It is involved in the metabolism of biogenic amines and can impact metabolic flux by interacting with various enzymes and cofactors. This interaction can lead to changes in metabolite levels, further influencing cellular functions .
Case Studies
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
